IC50 Comparison vs. Hyperelanitriles
Hyperelamine A (compound 5) exhibits an IC50 of 14.4 ± 1.42 μM for inhibition of LPS-activated NO production in BV-2 microglial cells, whereas hyperelanitriles A–D (compounds 1–4) show IC50 > 30 μM under identical experimental conditions [1]. The positive control quercetin yields an IC50 of 6.50 ± 1.13 μM in the same assay [2].
| Evidence Dimension | Inhibition of LPS-activated NO production (anti-neuroinflammatory activity) |
|---|---|
| Target Compound Data | IC50 = 14.4 ± 1.42 μM |
| Comparator Or Baseline | Hyperelanitriles A–D (IC50 > 30 μM); Quercetin (IC50 = 6.50 ± 1.13 μM) |
| Quantified Difference | Hyperelamine A is at least 2.1-fold more potent than hyperelanitriles A–D (based on lower bound 30 μM vs. 14.4 μM) |
| Conditions | BV-2 microglial cells stimulated with LPS; NO production measured via Griess assay |
Why This Matters
This head-to-head comparison directly establishes Hyperelamine A as the only nitrogenous PPAP from H. elatoides with meaningful potency, making it the mandatory selection for anti-neuroinflammatory studies requiring any measurable activity in this compound class.
- [1] Xie JY, Yan XT, Gao JM, et al. Discovery from Hypericum elatoides and synthesis of hyperelanitriles as α-aminopropionitrile-containing polycyclic polyprenylated acylphloroglucinols. Commun Chem. 2024;7:1. View Source
- [2] Xie JY, Yan XT, Gao JM, et al. Discovery from Hypericum elatoides and synthesis of hyperelanitriles as α-aminopropionitrile-containing polycyclic polyprenylated acylphloroglucinols. Commun Chem. 2024;7:1. View Source
